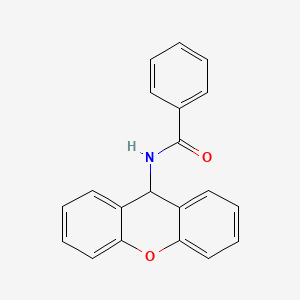
4-Amino-N'-(propan-2-ylidene)benzene-1-sulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N’-(propan-2-ylidene)benzene-1-sulfonohydrazide is an organic compound with the molecular formula C10H14N2O2S. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. This compound is characterized by its white crystalline solid appearance and its solubility in organic solvents such as chloroform, dichloromethane, and ether .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Amino-N’-(propan-2-ylidene)benzene-1-sulfonohydrazide can be synthesized through the reaction of 4-aminobenzenesulfonyl hydrazide with acetone under basic conditions. The reaction involves the condensation of the hydrazide with acetone, forming the desired product. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 4-Amino-N’-(propan-2-ylidene)benzene-1-sulfonohydrazide typically involves large-scale batch reactions. The process includes the careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N’-(propan-2-ylidene)benzene-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted sulfonohydrazides, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
4-Amino-N’-(propan-2-ylidene)benzene-1-sulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-N’-(propan-2-ylidene)benzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N-(azepan-2-ylidene)benzene-1-sulfonamide: This compound has a similar structure but with an azepane ring instead of the propan-2-ylidene group.
4-Amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide: Another similar compound with a methyl-substituted azepane ring.
Uniqueness
4-Amino-N’-(propan-2-ylidene)benzene-1-sulfonohydrazide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
5448-61-3 |
|---|---|
Fórmula molecular |
C9H13N3O2S |
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
4-amino-N-(propan-2-ylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C9H13N3O2S/c1-7(2)11-12-15(13,14)9-5-3-8(10)4-6-9/h3-6,12H,10H2,1-2H3 |
Clave InChI |
IXWFCMXQYCMEBX-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


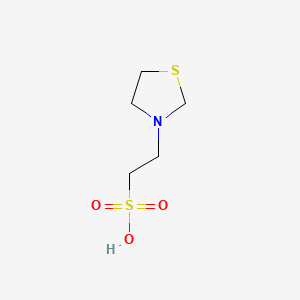
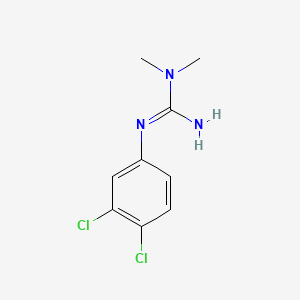

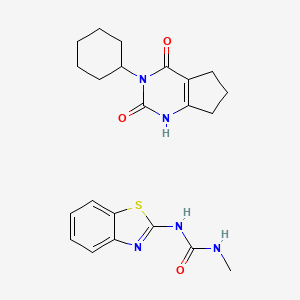
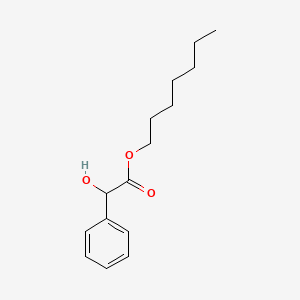
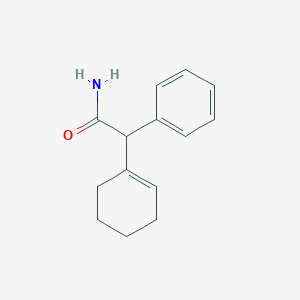



![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)


